![molecular formula C14H22N2O2 B7932879 (S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-propionamide](/img/structure/B7932879.png)
(S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-propionamide
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Overview
Description
(S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-propionamide is a synthetic compound with a complex structure that includes an amino group, an isopropyl group, and a methoxy-benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-propionamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group, followed by the introduction of the isopropyl and methoxy-benzyl groups through a series of nucleophilic substitution reactions. The final step usually involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also considered to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
(S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-propionamide is utilized as a versatile building block in organic synthesis. It facilitates the development of various derivatives with modified biological activities, particularly in the creation of pharmaceuticals.
Biology
Research has indicated that this compound interacts with specific biomolecules, leading to potential biological activities. Studies focus on its effects on enzymes and receptors, which could inform drug development targeting various diseases.
Medicine
The compound is under investigation for its therapeutic applications:
- Anticonvulsant Activity: Similar compounds have shown efficacy in treating seizures, with structure-activity relationship (SAR) studies highlighting the importance of specific substitutions on anticonvulsant properties .
- Trypanocidal Activity: Recent studies have evaluated its derivatives against Trypanosoma brucei, demonstrating significant antiparasitic effects .
Table 1: Comparative Biological Activities
Compound Name | Activity Type | IC50 (μM) | Reference |
---|---|---|---|
This compound | Anticonvulsant | TBD | |
ASIMJ-25 (Purine derivative) | Trypanocidal | 4.8 ± 0.2 | |
ASIMJ-4 (Purine derivative) | Trypanocidal | 1 ± 0.1 |
Case Study 1: Anticonvulsant Properties
In a study evaluating various N-substituted propionamides, this compound was compared against established anticonvulsants like phenytoin. The findings indicated that modifications at the N-substituent position significantly influenced seizure protection efficacy in animal models .
Case Study 2: Antiparasitic Activity
A series of derivatives derived from this compound were screened for activity against Trypanosoma brucei. The most active compounds exhibited IC50 values lower than previously known antiparasitic agents, suggesting potential for development into new treatments for African sleeping sickness .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-propionamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-substituted propionamides and methoxy-benzyl derivatives. Examples include:
- N-(2-methoxy-benzyl)-propionamide
- N-isopropyl-propionamide
Uniqueness
What sets (S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-propionamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
(S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-propionamide is a chiral amide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Amino group : Contributes to its reactivity and biological activity.
- Isopropyl group : Enhances lipophilicity, potentially affecting bioavailability.
- Methoxy-benzyl group : Influences binding affinity to biological targets.
Synthesis Methods
The synthesis of this compound typically involves:
- Reductive amination : Combining carbonyl compounds with amines in the presence of reducing agents.
- Nucleophilic substitution : Introducing the methoxy-benzyl moiety via reactions with suitable halides.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
The compound is believed to interact with specific molecular targets, including:
- Enzymes : It may act as an inhibitor or modulator, influencing metabolic pathways.
- Receptors : Potential binding to neurotransmitter receptors, impacting neurological functions.
Case Studies and Research Findings
- Anticonvulsant Activity : Similar compounds have shown promise in reducing seizure activity in animal models. The structure-activity relationship (SAR) indicates that modifications at the methoxy position can enhance efficacy against seizures .
- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain pathways .
- Neuroprotective Effects : Studies suggest that related compounds exhibit neuroprotective properties, potentially through modulation of neuroinflammatory responses .
Data Table: Biological Activities of Related Compounds
Applications in Medicine and Industry
Due to its biological activity, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for anti-inflammatory or anticonvulsant drugs.
- Research Tools : Investigating enzyme mechanisms and receptor interactions in biochemical studies.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)16(14(17)11(3)15)9-12-7-5-6-8-13(12)18-4/h5-8,10-11H,9,15H2,1-4H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUITOGCSIAVEA-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1OC)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC=CC=C1OC)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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